CPTH2

Descripción general

Descripción

Ciclopendilidén-[4-(4-clorofenil)tiazol-2-il]hidrazona, comúnmente conocida como CPTH2, es un potente inhibidor de la acetiltransferasa de histonas. Este compuesto inhibe selectivamente la acetilación de la histona H3 por Gcn5 e induce la apoptosis en varias líneas celulares. Ha demostrado un potencial significativo en la reducción de la invasividad de las células de carcinoma renal de células claras .

Métodos De Preparación

La síntesis de Ciclopendilidén-[4-(4-clorofenil)tiazol-2-il]hidrazona implica la reacción de 4-clorobenzaldehído con tiosemicarbazida para formar 4-(4-clorofenil)tiazol-2-il)hidrazona. Este intermedio luego reacciona con ciclohexanona para producir el producto final . Las condiciones de reacción típicamente implican reflujo de los reactivos en etanol u otro solvente adecuado.

Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero los métodos de síntesis de laboratorio se pueden ampliar con modificaciones apropiadas a las condiciones de reacción y las técnicas de purificación.

Análisis De Reacciones Químicas

Ciclopendilidén-[4-(4-clorofenil)tiazol-2-il]hidrazona experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar derivados de hidrazina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo clorofenilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research Applications

Inhibition of Histone Acetylation

CPTH2 has been identified as a potent inhibitor of histone acetyltransferase activity, specifically targeting KAT3B-p300. In studies involving clear cell renal carcinoma (ccRCC), this compound demonstrated the ability to reduce cell viability, adhesion, and invasiveness in the ccRCC 786-O cell line. It induces apoptosis through hypoacetylation of histone H3 at specific lysine residues (H3-K18), leading to decreased tumor progression markers .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of KAT3B activity, which is crucial for histone acetylation. In vitro studies showed that treatment with this compound resulted in a significant reduction in H3AcK18 levels while increasing H3AcK14 levels in tumor tissues from ccRCC patients. This suggests that this compound can serve as a therapeutic candidate for ccRCC by modulating epigenetic markers associated with tumor progression .

Case Study: ccRCC Cell Lines

In a detailed study, 70 ccRCC tumor tissues were analyzed alongside peritumoral normal epithelium to assess the effects of this compound. The results indicated that lower levels of KAT3B and H3AcK18 correlated with better prognostic outcomes in G1 grade tumors. This highlights the potential of this compound as a prognostic marker and therapeutic agent in managing ccRCC .

Antifungal Activity

Inhibition of Candida Species

this compound has also been studied for its antifungal properties, particularly against Candida species. Research indicates that this compound primarily inhibits CTG clade Candida species, including Candida albicans and Candida glabrata. Spot dilution assays demonstrated that this compound effectively reduces the viability of these fungal strains, suggesting its potential use in treating fungal infections .

Mechanism of Action

The antifungal activity of this compound is believed to be linked to its ability to modulate cellular pathways involved in fungal growth and survival. By inhibiting histone acetyltransferases within these organisms, this compound may disrupt essential cellular functions required for their proliferation .

Cellular Mechanisms and Other Applications

Effects on Immune Response

this compound has been shown to protect macrophages from C. albicans-mediated killing, suggesting a role in enhancing immune responses against fungal infections. This protective effect indicates that this compound could be beneficial not only as an antifungal agent but also as an immunomodulator .

Research Findings Summary Table

Mecanismo De Acción

Ciclopendilidén-[4-(4-clorofenil)tiazol-2-il]hidrazona ejerce sus efectos al inhibir la acetilación de la histona H3 por Gcn5. Esta inhibición conduce a una disminución de la proliferación celular y un aumento de la apoptosis. El compuesto también inhibe la acetiltransferasa p300, lo que contribuye aún más a sus efectos anticancerígenos al reducir la invasividad de las células cancerosas .

Comparación Con Compuestos Similares

Ciclopendilidén-[4-(4-clorofenil)tiazol-2-il]hidrazona es única en su inhibición selectiva de las acetiltransferasas Gcn5 y p300. Compuestos similares incluyen:

Ácido anacárdico: Otro inhibidor de la acetiltransferasa de histonas con una actividad más amplia.

C646: Un inhibidor específico de la acetiltransferasa p300.

TH1834: Un compuesto con efectos inhibitorios similares sobre las acetiltransferasas de histonas

Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad y potencia, lo que hace que Ciclopendilidén-[4-(4-clorofenil)tiazol-2-il]hidrazona sea una herramienta valiosa en contextos de investigación específicos.

Actividad Biológica

CPTH2, or cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl)hydrazone], is a histone acetyltransferase (HAT) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and implications for clinical research.

This compound primarily functions as an inhibitor of HATs, specifically targeting Gcn5 and KAT3B (also known as p300). By inhibiting these enzymes, this compound reduces the acetylation of histones, which is crucial for chromatin remodeling and gene expression regulation. The inhibition leads to decreased cell viability and induces apoptosis in various cancer cell lines.

Key Findings:

- Inhibition of Gcn5 : this compound was shown to inhibit Gcn5p activity in yeast models, indicating a specific chemical-genetic interaction. This inhibition can revert the acetylation process in vitro when histone H3 is present at increasing concentrations .

- Reduction of Histone Acetylation : In vivo studies demonstrated that this compound significantly decreased the acetylation of bulk histone H3 at specific sites (e.g., H3-AcK14), which correlates with reduced gene expression associated with tumor progression .

Clear Cell Renal Carcinoma (ccRCC)

One of the most notable studies involving this compound assessed its effects on the ccRCC 786-O cell line. The results indicated that this compound:

- Decreased Cell Viability : Treatment with this compound led to a significant reduction in cell viability and inhibited adhesion and invasiveness .

- Induced Apoptosis : The compound triggered apoptotic pathways, suggesting its potential as a therapeutic agent against ccRCC, which is known for its resistance to conventional therapies .

- Prognostic Biomarkers : Analysis of tumor tissues showed that lower levels of KAT3B and higher levels of H3AcK14 were associated with better prognostic outcomes in early-stage tumors .

Other Cancer Types

Research has also explored this compound's effects on other cancer types:

- Colon Cancer : In colon adenocarcinoma models, this compound inhibited growth by reducing GCN5 activity regulated by cMyc/E2F1 pathways .

- Neuroblastoma : Similar to findings in ccRCC, this compound exhibited growth-inhibitory effects on neuroblastoma cells by inducing cellular hypoacetylation .

Comparative Efficacy

A comparative study evaluated new derivatives of this compound against established inhibitors like p300. Among the tested compounds:

- Compound 10b demonstrated superior anti-HAT activity compared to this compound and showed promising anticancer efficacy against leukemia cell lines, suggesting avenues for developing more effective analogs .

Data Summary

| Study Type | Cell Line/Model | Key Findings |

|---|---|---|

| In vitro | ccRCC 786-O | Decreased cell viability, adhesion, invasiveness |

| In vivo | Tumor tissues | Reduced KAT3B/H3AcK18 levels correlate with tumor grade |

| Comparative Efficacy | Leukemia cell lines | Compound 10b outperformed this compound in anti-HAT activity |

Case Studies

- Case Study on ccRCC : A study involving 70 ccRCC patients analyzed histone acetylation patterns pre- and post-treatment with this compound. Results indicated that patients with low KAT3B and high H3AcK14 had significantly better outcomes .

- Neuroblastoma Treatment : In vivo experiments showed that combining this compound with doxorubicin enhanced antitumoral effects compared to either treatment alone, highlighting its potential as an adjunct therapy in neuroblastoma .

Propiedades

IUPAC Name |

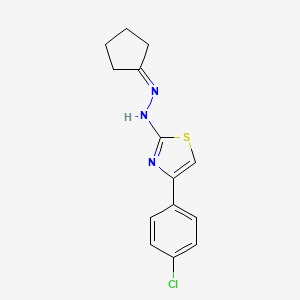

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3S/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12/h5-9H,1-4H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTHPXHGWSAKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649008 | |

| Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357649-93-5 | |

| Record name | 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.